molecular formula C20H26N4O6 B11187073 1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide

1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11187073
M. Wt: 418.4 g/mol
InChI Key: KZKAHQCVWDNSOJ-UHFFFAOYSA-N
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Description

1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This involves the condensation of an appropriate anthranilic acid derivative with an aldehyde or ketone, followed by cyclization.

    Introduction of the Piperidine Moiety: This step involves the acylation of the quinazolinone core with a piperidine derivative.

    Final Modifications: The final steps may include methylation and other functional group modifications to achieve the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can modify the quinazolinone core or the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different functional groups.

Uniqueness: 1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is unique due to its specific combination of the quinazolinone core and piperidine moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C20H26N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

1-[2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H26N4O6/c1-4-23-19(27)13-9-15(29-2)16(30-3)10-14(13)24(20(23)28)11-17(25)22-7-5-12(6-8-22)18(21)26/h9-10,12H,4-8,11H2,1-3H3,(H2,21,26)

InChI Key

KZKAHQCVWDNSOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)N3CCC(CC3)C(=O)N)OC)OC

Origin of Product

United States

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